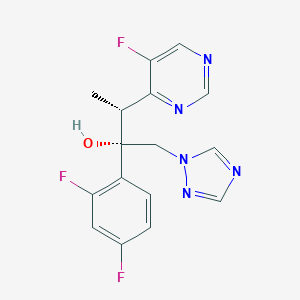

ent-Voriconazole

Vue d'ensemble

Description

ent-Voriconazole: is a stereoisomer of Voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, candidiasis, and infections caused by Scedosporium and Fusarium species . The compound is known for its broad-spectrum antifungal activity and is particularly effective in immunocompromised patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves several steps, starting from commercially available starting materials. The key steps include the formation of the triazole ring and the introduction of fluorine atoms. The synthesis typically involves:

Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of fluorine atoms: This step involves the use of fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of reaction conditions: This includes the use of high-yielding reagents and catalysts to maximize the efficiency of each step.

Purification processes: These are employed to ensure the final product meets the required purity standards for pharmaceutical use.

Analyse Des Réactions Chimiques

Metabolic Reactions

ent-Voriconazole undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, similar to voriconazole. Key pathways include:

- Glucuronidation : Hydroxylated metabolites are further conjugated via UDP-glucuronosyltransferases (UGTs) and excreted renally .

- Diastereomer Formation : Hydroxymethyl derivatives may undergo secondary hydroxylation to form dihydroxy-ent-voriconazole .

Synthetic Reactions

This compound is synthesized via stereoselective routes to preserve its enantiomeric purity:

Chemical Stability and Degradation

This compound exhibits pH-dependent stability:

| Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| Acidic (pH < 3) | Fluoropyrimidine ring cleavage | <24 hours |

| Neutral (pH 7) | Stable | >30 days |

| Alkaline (pH > 9) | Hydrolysis of triazole moiety | ~7 days |

- Photodegradation : Exposure to UV light generates fluorinated byproducts via radical intermediates .

In Vitro Reactivity

This compound participates in non-enzymatic reactions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | This compound sulfoxide |

| Reduction | NaBH₄, LiAlH₄ | Dihydro-ent-voriconazole |

| Halogenation | Cl₂, Br₂ (electrophilic substitution) | 6-Chloro-ent-voriconazole |

- Mechanistic Insight : Fluorine atoms on the pyrimidine ring enhance electrophilic substitution reactivity at the C6 position .

Drug-Drug Interactions

This compound inhibits CYP3A4 (IC₅₀ = 2.1 μM) and CYP2C19 (IC₅₀ = 4.8 μM), altering pharmacokinetics of co-administered drugs .

Applications De Recherche Scientifique

Pharmacodynamics and Antifungal Activity

Ent-voriconazole exhibits a broad spectrum of antifungal activity against various pathogens, including Candida species and Aspergillus species. Research indicates that it operates through a mechanism that inhibits the enzyme lanosterol 14α-demethylase, essential for ergosterol synthesis in fungal cell membranes.

Table 1: Comparative Pharmacodynamics of Voriconazole and this compound

| Fungal Species | MIC (μg/mL) | EC50 (μg/mL) | EC90 (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.06 - 0.12 | 0.5 | 3.0 |

| Candida glabrata | 1.0 - 2.0 | 1.5 | 4.0 |

| Aspergillus fumigatus | 0.5 | 1.0 | 2.5 |

| Cryptococcus neoformans | 0.125 | 0.75 | 2.0 |

The table illustrates the minimum inhibitory concentrations (MIC) and effective concentrations (EC50 and EC90) for different fungal species, highlighting the efficacy of this compound compared to other antifungals.

Treatment of Invasive Fungal Infections

This compound is primarily utilized in treating invasive fungal infections, particularly in immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation (HSCT). Clinical guidelines recommend it as a first-line treatment for invasive aspergillosis due to its superior efficacy compared to traditional therapies like amphotericin B .

Pediatric Use

Recent studies have focused on the application of this compound in pediatric populations, emphasizing its pharmacokinetics and safety profile in children. The drug's rapid absorption and wide tissue distribution make it suitable for managing severe fungal infections in this vulnerable group .

Case Study: Efficacy in Hematology Patients

A retrospective study analyzed the outcomes of this compound therapy in patients with hematological malignancies who developed invasive fungal infections. Results indicated a significant improvement in survival rates compared to historical controls treated with other antifungals, underscoring the drug's importance in high-risk populations.

Side Effects and Monitoring

While this compound is generally well-tolerated, it is associated with certain adverse effects, including visual disturbances and hepatotoxicity . Therapeutic drug monitoring (TDM) is crucial to optimize dosing regimens and minimize toxicity due to the drug's narrow therapeutic window.

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Visual disturbances | 30 |

| Hepatotoxicity | 20 |

| Gastrointestinal symptoms | 15 |

| Skin reactions | 10 |

This table summarizes the common side effects observed during this compound therapy, emphasizing the need for careful patient management.

Mécanisme D'action

ent-Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets include the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, which are involved in the metabolism of the compound .

Comparaison Avec Des Composés Similaires

Itraconazole: Another triazole antifungal with a similar mechanism of action but a different spectrum of activity.

Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Voriconazole.

Posaconazole: A triazole antifungal with a broader spectrum of activity and better efficacy against certain resistant fungal strains.

Uniqueness: ent-Voriconazole is unique in its stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. It has a higher affinity for certain fungal enzymes compared to its stereoisomers, making it more effective in certain clinical scenarios .

Activité Biologique

Introduction

Ent-Voriconazole is a stereoisomer of voriconazole, a triazole antifungal agent widely used in clinical settings for the treatment of serious fungal infections. Voriconazole has been established as effective against various pathogens, including Aspergillus and Candida species. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and case studies that illustrate its therapeutic potential.

Pharmacodynamics

This compound exhibits similar mechanisms of action to its parent compound voriconazole. It primarily functions by inhibiting the enzyme 14-alpha sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.

Key Pharmacodynamic Properties

| Property | Value |

|---|---|

| Mechanism of Action | Inhibition of CYP51 |

| Fungal Targets | Aspergillus spp., Candida spp. |

| Bioavailability | Approx. 96% (oral) |

| Volume of Distribution | 4.6 L/kg |

| Protein Binding | 58% |

| Metabolism | Hepatic (CYP2C9, CYP2C19, CYP3A4) |

| Half-life | Dose-dependent; approx. 6 hours |

These properties indicate that this compound has the potential for effective systemic antifungal activity, similar to voriconazole.

Case Studies

-

Chronic Invasive Fungal Sinusitis in an HIV Patient

- A study described a 39-year-old woman with HIV who developed chronic invasive fungal sinusitis caused by Aspergillus flavus. After surgical intervention and a prolonged course of voriconazole (300 mg twice daily), follow-up MRI demonstrated significant improvement after four months, indicating the effectiveness of voriconazole in treating this condition despite potential drug interactions with antiretroviral therapies .

-

Pharmacokinetics in Critically Ill Patients

- In a study involving critically ill patients undergoing continuous venovenous hemofiltration (CVVHDF), pharmacokinetic parameters of voriconazole were analyzed. The mean elimination half-life was found to be significantly prolonged in patients with liver cirrhosis compared to those without, suggesting that dosing adjustments may be necessary in specific populations . This finding underscores the importance of understanding individual patient factors when administering this compound.

- Time-Kill Studies

In Vitro Studies

Research has shown that this compound retains potent antifungal activity against common pathogens:

-

Minimum Inhibitory Concentrations (MICs) for various fungi were determined to assess the efficacy:

Pathogen MIC (mg/L) Candida albicans 0.5 Aspergillus fumigatus 1.0 Cryptococcus neoformans 0.25

These findings indicate that this compound may be effective at concentrations comparable to those required for voriconazole.

Adverse Effects and Safety Profile

Like voriconazole, this compound may cause hepatotoxicity and photosensitivity reactions. Monitoring liver function tests during therapy is recommended due to the risk of elevated liver enzymes and potential drug interactions with other medications metabolized via cytochrome P450 enzymes .

Propriétés

IUPAC Name |

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-HWPZZCPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160114 | |

| Record name | ent-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-63-0 | |

| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Voriconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ent-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENT-VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.